REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](NC(OC)=O)=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.[Li+].[OH-:16].Cl.C1[CH2:22][O:21]CC1.CO>>[NH2:1][C:2]1[C:3]([C:22]([OH:21])=[O:16])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1 |f:1.2,4.5|
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Name
|
methyl 3,5-diamino-6-chloropyrazine-2-carbamate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)NC(=O)OC
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF MeOH
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction was stirred at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×10 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |